molecular formula C12H14N2O3S B4298508 1-(3-PYRIDINYLMETHYL)TETRAHYDRO-1H-THIENO[3,4-B]PYRROL-2(3H)-ONE 5,5-DIOXIDE

1-(3-PYRIDINYLMETHYL)TETRAHYDRO-1H-THIENO[3,4-B]PYRROL-2(3H)-ONE 5,5-DIOXIDE

Cat. No.: B4298508
M. Wt: 266.32 g/mol
InChI Key: WKNCYRYHFFTYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-PYRIDINYLMETHYL)TETRAHYDRO-1H-THIENO[3,4-B]PYRROL-2(3H)-ONE 5,5-DIOXIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a tetrahydrothieno ring, and a pyrrolone ring with a dioxide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-PYRIDINYLMETHYL)TETRAHYDRO-1H-THIENO[3,4-B]PYRROL-2(3H)-ONE 5,5-DIOXIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridine derivative, the synthesis may involve the formation of a thieno ring through a series of reactions including nucleophilic substitution and cyclization. The final step often involves the oxidation of the thieno ring to introduce the dioxide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-PYRIDINYLMETHYL)TETRAHYDRO-1H-THIENO[3,4-B]PYRROL-2(3H)-ONE 5,5-DIOXIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the dioxide group.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional ketone or carboxyl groups, while substitution reactions may introduce various functional groups onto the pyridine ring.

Scientific Research Applications

1-(3-PYRIDINYLMETHYL)TETRAHYDRO-1H-THIENO[3,4-B]PYRROL-2(3H)-ONE 5,5-DIOXIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-(3-PYRIDINYLMETHYL)TETRAHYDRO-1H-THIENO[3,4-B]PYRROL-2(3H)-ONE 5,5-DIOXIDE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyridine-based structure and are studied for their biological activities.

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds are known for their potential as fibroblast growth factor receptor inhibitors.

    Thiazole derivatives: These compounds have a thieno ring and are used in various medicinal chemistry applications.

Uniqueness

1-(3-PYRIDINYLMETHYL)TETRAHYDRO-1H-THIENO[3,4-B]PYRROL-2(3H)-ONE 5,5-DIOXIDE is unique due to its combination of a pyridine ring, a tetrahydrothieno ring, and a pyrrolone ring with a dioxide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

5,5-dioxo-1-(pyridin-3-ylmethyl)-3a,4,6,6a-tetrahydro-3H-thieno[3,4-b]pyrrol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c15-12-4-10-7-18(16,17)8-11(10)14(12)6-9-2-1-3-13-5-9/h1-3,5,10-11H,4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNCYRYHFFTYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CS(=O)(=O)CC2N(C1=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-PYRIDINYLMETHYL)TETRAHYDRO-1H-THIENO[3,4-B]PYRROL-2(3H)-ONE 5,5-DIOXIDE
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1-(3-PYRIDINYLMETHYL)TETRAHYDRO-1H-THIENO[3,4-B]PYRROL-2(3H)-ONE 5,5-DIOXIDE
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1-(3-PYRIDINYLMETHYL)TETRAHYDRO-1H-THIENO[3,4-B]PYRROL-2(3H)-ONE 5,5-DIOXIDE
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1-(3-PYRIDINYLMETHYL)TETRAHYDRO-1H-THIENO[3,4-B]PYRROL-2(3H)-ONE 5,5-DIOXIDE
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1-(3-PYRIDINYLMETHYL)TETRAHYDRO-1H-THIENO[3,4-B]PYRROL-2(3H)-ONE 5,5-DIOXIDE
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1-(3-PYRIDINYLMETHYL)TETRAHYDRO-1H-THIENO[3,4-B]PYRROL-2(3H)-ONE 5,5-DIOXIDE

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